molecular formula C17H19NO5 B8321695 3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-6-(1-oxobutyl)-

3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-6-(1-oxobutyl)-

Cat. No.: B8321695
M. Wt: 317.34 g/mol
InChI Key: WBWAMYABLLRRKF-UHFFFAOYSA-N
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Description

CGP-25875 is a small molecule drug developed by Novartis Pharma AG. It functions as a mast cell inhibitor and was initially researched for its potential to treat hypersensitivity reactions. its development was discontinued after reaching Phase 2 clinical trials .

Preparation Methods

The specific synthetic routes and reaction conditions for CGP-25875 are not widely documented in publicly available sources. Generally, the preparation of small molecule drugs involves multiple steps, including the synthesis of the core structure, functional group modifications, and purification processes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CGP-25875, as a mast cell inhibitor, likely undergoes various chemical reactions typical of small molecule drugs. These reactions may include:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CGP-25875 has been primarily researched for its potential in treating immune system diseases, particularly hypersensitivity reactions . Its role as a mast cell inhibitor makes it a valuable compound for studying allergic responses and other immune-related conditions. Although its development was discontinued, the data gathered from its research can contribute to the understanding of mast cell inhibition and its therapeutic potential.

Mechanism of Action

CGP-25875 exerts its effects by inhibiting mast cells, which play a crucial role in allergic reactions and other immune responses. Mast cells release histamine and other mediators that contribute to inflammation and hypersensitivity. By inhibiting these cells, CGP-25875 can potentially reduce the severity of allergic reactions and other immune-related conditions .

Comparison with Similar Compounds

Similar compounds to CGP-25875 include other mast cell inhibitors and small molecule drugs used to treat hypersensitivity reactions. Some of these compounds are:

CGP-25875 is unique in its specific mechanism of action as a mast cell inhibitor, which distinguishes it from other compounds with similar therapeutic goals.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

6-butanoyl-1-ethyl-4-hydroxy-7-methyl-2-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19NO5/c1-4-6-13(19)10-8-11-12(7-9(10)3)18(5-2)16(21)14(15(11)20)17(22)23/h7-8,20H,4-6H2,1-3H3,(H,22,23)

InChI Key

WBWAMYABLLRRKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1C)N(C(=O)C(=C2O)C(=O)O)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.13 g of 1-ethyl-6-butyryl-4-hydroxy-7-methylcarbostyril-3-carboxylic acid tert-butyl ester are suspended in 100 ml of diethyl ether and, while stirring, 2.0 ml of 70% strength perchloric acid are carefully added. The reaction mixture is stirred for 10 minutes at 30°, cooled by means of an ice bath and suction-filtered and the residue is washed twice with a little diethyl ether and subsequently with hexane, then allowed to dry at room temperature. In this manner 1-ethyl-6-butyryl-4-hydroxy-7-methylcarbostyril-3-carboxylic acid having a melting point of 157°-158° is obtained.
Name
1-ethyl-6-butyryl-4-hydroxy-7-methylcarbostyril-3-carboxylic acid tert-butyl ester
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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